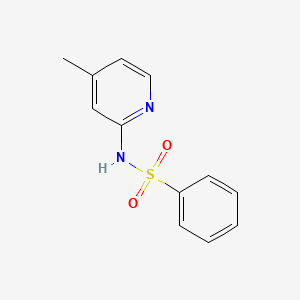

N-(4-Methyl-2-pyridyl)benzenesulfonamide

Description

Historical Context of Sulfonamide Compounds

The journey of sulfonamide compounds in medicine began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. researchgate.net German chemist Gerhard Domagk first synthesized Prontosil, a sulfonamide-containing dye, in 1932 and later demonstrated its remarkable efficacy against bacterial infections. nih.gov This discovery was a watershed moment, predating the era of penicillin and heralding the dawn of modern antimicrobial chemotherapy. nih.gov It was later found that Prontosil is a prodrug, which is metabolized in the body to its active form, sulfanilamide. indexcopernicus.comresearchgate.net This revelation sparked a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.

General Significance of the Sulfonamide Moiety in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a cornerstone in drug design due to its unique chemical properties and ability to mimic a carboxylic acid group, allowing it to act as a bioisostere. researchgate.net This mimicry enables sulfonamide-containing drugs to competitively inhibit enzymes essential for the survival of pathogenic microorganisms. researchgate.net Beyond their well-established antibacterial action, sulfonamides exhibit a remarkable breadth of biological activities. researchgate.netnih.gov This has led to their development as diuretics, hypoglycemic agents, anticonvulsants, and even as therapies for cancer and glaucoma through the inhibition of carbonic anhydrase. researchgate.netwikipedia.org The structural versatility of the sulfonamide moiety allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net This adaptability has cemented the sulfonamide scaffold as a privileged structure in the ongoing quest for novel therapeutic agents. nih.gov

Overview of N-(4-Methyl-2-pyridyl)benzenesulfonamide within Contemporary Medicinal Chemistry Research

In the landscape of modern medicinal chemistry, research into novel sulfonamide derivatives continues to be an active area of investigation. This compound has emerged as a compound of interest, primarily explored for its potential as an antibacterial agent.

A key area of research has been the synthesis of this compound and its derivatives. A common synthetic route involves the reaction of 2-Amino-4-methylpyridine (B118599) with benzenesulfonyl chloride in a slightly basic aqueous medium. researchgate.net This straightforward synthesis allows for the generation of the parent compound, which can then be further modified to create a library of related molecules for biological screening. researchgate.net

Subsequent research has focused on the biological evaluation of these compounds. Specifically, this compound and its N-alkyl/aralkyl derivatives have been screened for their antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net These studies have demonstrated that these compounds act as moderately good inhibitors of bacterial growth. researchgate.net The findings from this research suggest that the this compound scaffold holds promise for further development as a therapeutic agent, potentially for certain inflammatory conditions as well. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Derivative | Gram-Negative Bacteria Inhibition | Gram-Positive Bacteria Inhibition |

| 5a | N-Alkyl | Moderate | Moderate |

| 5b | N-Alkyl | Moderate | Moderate |

| 5c | N-Alkyl | Moderate | Moderate |

| 5d | N-Aralkyl | Moderate | Moderate |

| 5e | N-Aralkyl | Moderate | Moderate |

| 5f | N-Aralkyl | Moderate | Moderate |

| Data sourced from a study on the synthesis and screening of N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides. researchgate.net |

While direct research on this compound is somewhat focused, the broader class of pyridinyl benzenesulfonamides is being investigated for a range of other therapeutic applications. For instance, derivatives are being explored as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors for acute myeloid leukemia, GPR119 agonists for type 2 diabetes, and as inhibitors of carbonic anhydrase for potential anticancer applications. nih.govnih.govmdpi.com This wider context underscores the therapeutic potential inherent in the pyridinyl benzenesulfonamide (B165840) scaffold and provides a rationale for the continued investigation of specific derivatives like this compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZNSVHPQINMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332902 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203302 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53472-20-1 | |

| Record name | N-(4-methylpyridin-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 4 Methyl 2 Pyridyl Benzenesulfonamide and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing the target compound and its derivatives often rely on a two-step process. This involves the initial formation of the parent sulfonamide followed by subsequent functionalization, most commonly at the sulfonamide nitrogen.

The foundational synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide is achieved through the reaction of 2-Amino-4-methylpyridine (B118599) with Benzenesulfonyl Chloride. researchgate.net This reaction is a classic example of nucleophilic substitution at a sulfonyl group. The synthesis is typically performed in a slightly basic aqueous medium. researchgate.net The basic conditions are necessary to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction, thereby driving the reaction to completion.

The general procedure involves suspending 2-Amino-4-methylpyridine in water, followed by the addition of Benzenesulfonyl Chloride. researchgate.net The pH of the mixture is maintained in the basic range, often around 9-10, by the addition of a base like sodium carbonate. juniperpublishers.com The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). juniperpublishers.comnih.gov Upon completion, the product is typically precipitated by acidifying the reaction mixture, collected by filtration, washed, and dried. juniperpublishers.comnih.gov

Reaction Scheme:

Reactant 1: 2-Amino-4-methylpyridine

Reactant 2: Benzenesulfonyl Chloride

Product: this compound

Byproduct: Hydrochloric Acid (HCl)

Following the successful synthesis of the parent molecule, this compound, a variety of derivatives can be generated through N-alkylation or N-aralkylation. This process introduces alkyl or aralkyl groups onto the sulfonamide nitrogen atom. researchgate.net

This derivatization is typically carried out by treating the parent sulfonamide with various alkyl or aralkyl halides. researchgate.net The reaction requires a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. A common system employs lithium hydride (LiH) as a base and activator in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.netnih.govnih.gov The parent sulfonamide is dissolved in DMF, and LiH is added, followed by stirring to allow for the formation of the corresponding lithium salt. researchgate.net Subsequently, the appropriate alkyl or aralkyl halide is introduced, and the mixture is stirred for several hours at room temperature to yield the desired N-substituted derivative. researchgate.netjuniperpublishers.com The progress of the reaction is monitored by TLC. nih.gov

A study detailed the synthesis of several N-substituted derivatives using this method, as summarized in the table below. researchgate.net

| Parent Compound | Reagent (Alkyl/Aralkyl Halide) | Base/Solvent | Product |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | Ethyl iodide | LiH/DMF | N-Ethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | Propyl bromide | LiH/DMF | N-Propyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | Benzyl chloride | LiH/DMF | N-Benzyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | 4-Methylbenzyl chloride | LiH/DMF | N-(4-Methylbenzyl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | 4-Methoxybenzyl chloride | LiH/DMF | N-(4-Methoxybenzyl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |

| N-(4-Methylpyridin-2-yl)benzenesulfonamide | 4-Chlorobenzyl chloride | LiH/DMF | N-(4-Chlorobenzyl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Table based on synthetic procedures described in the literature. researchgate.net

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and the use of hazardous reagents, advanced synthetic approaches have been developed. These include environmentally benign protocols and microwave-assisted synthesis, which offer greater efficiency and align with the principles of green chemistry.

The development of eco-friendly methods for synthesizing sulfonamides has focused on reducing environmental impact by using greener solvents and energy-efficient techniques. nih.gov Research has demonstrated the utility of ultrasound-assisted and microwave-assisted synthesis, often using water as a solvent and potassium carbonate as a base, which are considered environmentally friendly. nih.gov These methods can lead to high yields in shorter reaction times compared to traditional approaches. nih.gov While not specifically detailed for this compound, the principles are broadly applicable to the synthesis of arylsulfonamides. The goal of these protocols is to achieve high selectivity and efficiency while minimizing waste and environmental nuisance. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various sulfonamides and pyridine-sulfonamide hybrids, offering significant advantages such as dramatically reduced reaction times, improved yields, and milder reaction conditions. ekb.egnih.govresearchgate.net

In a typical microwave-assisted procedure, the reactants, such as an aminopyridine derivative and a sulfonyl chloride, are mixed in a suitable solvent and subjected to microwave irradiation for a short period, often just a few minutes. nih.govresearchgate.net For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved by irradiating a mixture of a chalcone (B49325) derivative and para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) for 7 minutes. nih.gov Another study describes the synthesis of acetamide (B32628) derivatives of primary and secondary amines under microwave irradiation, demonstrating the broad applicability of this method. mdpi.com The use of microwave irradiation can facilitate reactions that are slow or inefficient under conventional heating. researchgate.netnih.gov

| Reactant A | Reactant B | Method | Key Advantage |

| Chalcone derivatives | para-Hydrazinobenzenesulfonamide hydrochloride | Microwave Irradiation | Rapid synthesis (7 minutes) nih.gov |

| 2-Pyridone | 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Solvent-free Microwave | Efficient and environmentally friendly nih.gov |

| Amines | Pentafluorophenyl (PFP) sulfonate esters | Microwave Irradiation | Good yields, no chromatography needed researchgate.net |

Table illustrating the versatility of microwave-assisted synthesis for related compounds.

Derivatization and Analog Generation

The generation of analogs and derivatives of this compound is crucial for exploring structure-activity relationships in drug discovery programs. Derivatization can be achieved by modifying various parts of the molecule.

As discussed in section 2.1.2, the sulfonamide nitrogen is a common site for modification, allowing for the introduction of a wide range of alkyl and aralkyl substituents. researchgate.net Beyond simple alkylation, more complex side chains can be introduced to create pyridine-sulfonamide hybrids with other heterocyclic systems. For example, pyridine (B92270) derivatives have been fused with sulfonamide moieties through multi-step reactions, sometimes employing microwave assistance to facilitate the key steps. ekb.eg

Furthermore, modifications can be made to the pyridine or benzene (B151609) rings through the use of appropriately substituted starting materials. For instance, starting with different substituted benzenesulfonyl chlorides or substituted 2-amino-4-methylpyridines would yield a diverse library of analogs. The synthesis of novel pyridine-based compounds incorporating benzothiazole (B30560) and benzimidazole (B57391) was achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles, showcasing a strategy for creating complex, functionalized pyridine-based sulfonamides. acs.org This highlights the modular nature of the synthesis, allowing for systematic variation to generate a wide array of analogs for biological evaluation.

N-Substitution Reactions

A primary strategy for modifying this compound involves the substitution at the sulfonamide nitrogen. This is typically achieved through a two-step process that enhances the nucleophilicity of the nitrogen, facilitating its reaction with various electrophiles. researchgate.net

The initial step involves the synthesis of the parent compound, N-(4-Methylpyridin-2-yl)benzenesulfonamide. This is accomplished by reacting 2-Amino-4-methylpyridine with Benzenesulfonyl chloride in a slightly basic aqueous medium. researchgate.net The resulting sulfonamide possesses an acidic proton on the nitrogen atom, which can be abstracted by a suitable base.

In the subsequent step, the deprotonated sulfonamide acts as a nucleophile, attacking an alkyl or aralkyl halide. A common methodology employs lithium hydride as an activator in a solvent such as N,N-dimethylformamide (DMF). researchgate.net This reaction leads to the formation of N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives. The general scheme for this two-step synthesis is presented below:

Step 1: Synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide 2-Amino-4-methylpyridine + Benzenesulfonyl chloride → N-(4-Methylpyridin-2-yl)benzenesulfonamide

Step 2: N-Alkylation/Aralkylation N-(4-Methylpyridin-2-yl)benzenesulfonamide + Alkyl/Aralkyl Halide (in the presence of LiH and DMF) → N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

This methodology has been successfully applied to synthesize a series of N-substituted derivatives, with the structures of the products confirmed by 1H-NMR, IR, and EI-MS spectral data. researchgate.net

Introduction of Diverse Functional Groups

The aromatic rings of this compound, both the pyridine and the benzene moieties, offer sites for the introduction of various functional groups. These modifications can significantly influence the electronic properties, solubility, and coordination behavior of the molecule. Methodologies for such functionalization often involve electrophilic aromatic substitution reactions.

While specific examples for the direct functionalization of this compound are not extensively detailed in the provided context, general strategies for analogous sulfonamide structures can be considered. For instance, the nitration of N-phenylbenzenesulfonamide has been achieved using reagents like copper(II) nitrate (B79036) or iron(III) nitrate, leading to the introduction of a nitro group onto the phenyl ring. rsc.org Similarly, halogenation can be performed to introduce chloro, bromo, or iodo substituents. rsc.org

The synthesis of a variety of pyridine-based sulfonamides with diverse functionalities has been reported, showcasing the chemical tractability of this class of compounds. For example, derivatives incorporating cyano and amino groups on the pyridine ring have been synthesized through multi-step reaction sequences. nih.gov These synthetic routes often begin with appropriately substituted starting materials, which are then elaborated to include the sulfonamide functionality.

A selection of synthesized N-(4-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide derivatives with various functional groups on the pyridine ring is presented in the table below, illustrating the diversity of achievable structures. nih.gov

| Compound Name | Functional Groups on Pyridine Ring | Melting Point (°C) |

| N-(4-(6-Amino-5-cyano-4-phenylpyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Amino, Cyano, Phenyl | 160–162 |

| N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Amino, Cyano, 4-Hydroxyphenyl | 166–168 |

| N-(4-(6-Amino-4-(4-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Amino, Cyano, 4-Chlorophenyl | 182–184 |

| N-(4-(6-Amino-4-(2-chlorophenyl)-5-cyanopyridin-2-yl)phenyl)-4-methylbenzenesulfonamide | Amino, Cyano, 2-Chlorophenyl | 141–143 |

Complexation with Transition Metal Ions (e.g., Zinc(II), Copper(II))

The pyridine nitrogen and the sulfonamide group of this compound and its derivatives provide potential coordination sites for transition metal ions. The formation of metal complexes can lead to novel materials with interesting structural, electronic, and potentially catalytic properties.

The complexation of a closely related ligand, 4-methyl-N-(pyridin-2-yl)benzene sulphonamide, with Zinc(II) and Copper(II) ions has been investigated. researchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt in a suitable solvent. The resulting complexes have been characterized by various spectroscopic techniques, including UV-Vis, FTIR, 1H-NMR, and 13C-NMR, as well as mass spectrometry. researchgate.net

Elemental analysis of the resulting complexes suggests the formation of a 1:2 metal-to-ligand ratio. researchgate.net Molar conductance measurements have indicated that these complexes are non-electrolytic in nature. sciencepublishinggroup.comresearchgate.net

Spectroscopic studies provide insights into the coordination mode of the ligand to the metal center. Infrared (IR) spectra of the complexes show a shift in the absorption band of the azomethine group compared to the free ligand, indicating the involvement of the pyridine nitrogen in coordination. sciencepublishinggroup.comresearchgate.net For instance, the free ligand exhibits an azomethine absorption band at 1681.98 cm-1, which shifts to 1674.30 cm-1 for the Zn(II) complex and 1674.27 cm-1 for the Cu(II) complex. researchgate.net

The electronic spectra of the complexes also provide evidence of coordination. The UV-Vis spectrum of the Zinc(II) complex of a related ditosylated 2-aminopyridine (B139424) ligand shows a ligand-to-metal charge transfer (LMCT) band between 375–362 nm. sciencepublishinggroup.comresearchgate.net The Copper(II) complex of the same ligand exhibits an LMCT band at 490–358 nm and a d-d transition at 690 nm. sciencepublishinggroup.comresearchgate.net

The table below summarizes some of the key characterization data for the Zinc(II) and Copper(II) complexes of 4-methyl-N-(pyridin-2-yl)benzene sulphonamide. researchgate.net

| Compound | Color | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Key IR Absorption Shift (Azomethine, cm⁻¹) |

| 4-Methyl-N-(pyridin-2-yl)benzene sulphonamide (Ligand) | Off-white | - | - | 1681.98 |

| Zinc(II) Complex | White | >300 | Non-electrolyte | 1674.30 |

| Copper(II) Complex | Light blue | >300 | Non-electrolyte | 1674.27 |

Structural Elucidation and Molecular Architecture Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and structural features of N-(4-Methyl-2-pyridyl)benzenesulfonamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra are used to verify the presence and connectivity of its constituent atoms. researchgate.net

In a typical ¹H-NMR spectrum of this compound, the signals can be assigned to specific protons. The aromatic protons of the benzene (B151609) and pyridine (B92270) rings would appear in the downfield region, generally between 6.5 and 8.5 ppm. A distinct singlet peak would correspond to the protons of the methyl group (CH₃) on the pyridine ring, while the sulfonamide (SO₂NH) proton would likely appear as a broad singlet at a higher chemical shift.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would confirm the presence of carbons in the benzene ring, the pyridine ring, and the methyl group, with their chemical shifts indicating their electronic environment.

Table 1: Summary of Expected NMR Spectroscopic Data

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H-NMR | Maps the hydrogen environments in the molecule. | Signals for aromatic protons (benzene and pyridine rings), a singlet for the methyl (CH₃) group, and a broad singlet for the NH proton. researchgate.netresearchgate.net |

| ¹³C-NMR | Maps the carbon environments in the molecule. | Distinct signals for the carbons of the benzenesulfonyl and 4-methylpyridyl moieties. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The characterization of this compound has been corroborated by IR spectral data. researchgate.net The key vibrational frequencies confirm the presence of the sulfonamide and aromatic ring structures.

The most characteristic absorptions for a sulfonamide are the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. Other significant peaks include the N-H stretching vibration, which appears as a sharp band around 3300-3250 cm⁻¹, and various bands corresponding to C-H and C=C stretching and bending in the aromatic rings.

Table 2: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3277 scielo.br |

| C-H (Aromatic) | Stretching | >3000 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1370–1330 scielo.br |

| S=O (Sulfonyl) | Symmetric Stretching | 1180–1160 scielo.br |

| C=C (Aromatic) | Stretching | 1600–1450 |

Mass Spectrometry (MS, ESI-MS, EI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The structure of this compound was substantiated using Electron Ionization Mass Spectrometry (EI-MS). researchgate.net This technique involves bombarding the sample with high-energy electrons to produce a molecular ion and various fragment ions. The mass of the molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides valuable structural information, corroborating the link between the benzenesulfonyl group and the 4-methylpyridyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems. The benzene and pyridine rings in this compound constitute conjugated π-electron systems that are expected to absorb UV light. While this technique is applicable for studying the compound's electronic properties, specific data on the absorption maxima (λ_max) for this compound are not detailed in the referenced literature.

Crystallographic Investigations

Crystallographic studies provide the most definitive structural information by mapping the precise three-dimensional coordinates of atoms in a crystalline solid.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the molecular and crystal structure of a compound. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its arrangement in the crystal lattice.

While X-ray diffraction is a crucial technique for unambiguous structural elucidation, published crystallographic data for this compound were not identified in the surveyed literature. Studies on closely related sulfonamide structures reveal that this method confirms details such as the geometry around the sulfur atom (typically distorted tetrahedral) and the dihedral angles between the aromatic rings. nih.govresearchgate.net For the title compound, such an analysis would definitively establish the spatial relationship between the benzenesulfonyl group and the 4-methylpyridine (B42270) ring.

Analysis of Intermolecular Hydrogen Bonding Networks (N—H⋯O, N—H⋯N)

The molecular structure of this compound contains key functional groups capable of forming robust hydrogen bonding networks, which are fundamental to its crystal packing. The sulfonamide group (–SO₂NH–) and the pyridyl nitrogen atom are the primary sites for these interactions.

The most prominent hydrogen bond is the N—H⋯O interaction, a classic feature in sulfonamide crystal structures. nih.govnih.gov The sulfonamide nitrogen atom acts as a hydrogen bond donor (D), while one of the electronegative oxygen atoms of the sulfonyl group (–SO₂) on a neighboring molecule serves as the acceptor (A). This interaction typically results in the formation of centrosymmetric dimers or extended chains. nsf.gov For instance, in the crystal structure of similar sulfonamides, these N—H⋯O bonds lead to the creation of intricate three-dimensional networks. nih.gov

Below is a table summarizing typical geometric parameters for these hydrogen bonds, as observed in related sulfonamide structures.

| Interaction Type | Donor (D) | Acceptor (A) | Typical D⋯A Distance (Å) | **Typical D—H⋯A Angle (°) ** |

| N—H⋯O | Sulfonamide (N–H) | Sulfonyl (O=S) | 2.90 - 3.00 | 160 - 175 |

| N—H⋯N | Sulfonamide (N–H) | Pyridyl (N) | 2.95 - 3.10 | 150 - 170 |

Data compiled from representative sulfonamide crystal structures. nih.govnih.gov

Assessment of Other Intermolecular Interactions (e.g., C—H⋯π)

Beyond classical hydrogen bonds, weaker intermolecular forces play a crucial role in the molecular packing of this compound. These include C—H⋯π interactions, which, although weaker, are significant in defining the precise arrangement of molecules in the solid state. nih.gov

Tautomerism Studies (e.g., Imido-Amido Tautomerism)

This compound has the potential to exhibit tautomerism, specifically imido-amido tautomerism, which is a form of proton transfer. This phenomenon involves the migration of the hydrogen atom from the sulfonamide nitrogen to the pyridyl nitrogen. researchgate.net

The two tautomeric forms are:

Amido form : The hydrogen atom is bonded to the sulfonamide nitrogen. This is the conventional representation of the molecule.

Imido form : The hydrogen atom is transferred to the nitrogen atom of the pyridyl ring, creating a positive charge on the ring and a negative charge on the sulfonamide nitrogen. This results in a zwitterionic structure with a C=N double bond within the pyridine ring system.

Studies on the reaction products of 2-amino-4-methylpyridine (B118599) and toluenesulfonyl chloride have indicated that the resulting sulfonamide demonstrates this imido-amido tautomerism. researchgate.net The imido tautomer can be stabilized by resonance and intermolecular interactions. While the amido form is generally more stable, the existence of the imido form can be significant, particularly in solution or in specific crystalline polymorphs. nih.gov The equilibrium between these two forms is a critical aspect of the compound's chemical behavior. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Methyl 2 Pyridyl Benzenesulfonamide Analogues

Elucidation of Essential Pharmacophoric Features

Pharmacophore modeling identifies the essential structural features of a molecule required for its biological activity. For N-(pyridyl)benzenesulfonamide analogues, the key pharmacophoric elements generally consist of a hydrogen bond acceptor, a hydrogen bond donor, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

The core structure, comprising the benzenesulfonamide (B165840) group linked to a pyridine (B92270) ring, forms the fundamental scaffold. The sulfonamide moiety (-SO₂NH-) is a crucial feature, with the nitrogen atom and one of the oxygen atoms often acting as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. nih.gov The two aromatic rings, the benzene (B151609) and pyridine rings, provide hydrophobic surfaces that can engage in van der Waals and π-π stacking interactions with biological targets. vu.nlnih.gov

A general pharmacophore model for related benzenesulfonamide derivatives often includes:

Two hydrogen bond acceptors.

One hydrogen bond donor.

One hydrophobic group.

Two aromatic rings. researchgate.net

The spatial arrangement of these features is critical for optimal interaction with the target protein.

Impact of Structural Modifications on Biological Activity

Systematic modifications of the N-(4-Methyl-2-pyridyl)benzenesulfonamide structure have provided valuable insights into the SAR of this class of compounds. These modifications typically involve altering the substituents on the sulfonamide nitrogen, the benzene ring, and the pyridine moiety.

The nature of the substituent on the sulfonamide nitrogen can significantly influence the potency and selectivity of the resulting analogues. Studies on related benzenesulfonamide series have shown that the introduction of various alkyl or aryl groups at this position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects biological activity.

For instance, in a series of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity. Specifically, N-trifluoroethyl and N-trifluoropropyl substitutions resulted in compounds with enhanced inhibitory potency. This suggests that for this compound analogues, modifications at the sulfonamide nitrogen with small, lipophilic, and electron-withdrawing groups could be a promising strategy to enhance biological activity.

Substituents on the benzenesulfonamide ring play a pivotal role in determining the biological activity of the analogues. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can drastically alter the potency.

In various studies on benzenesulfonamide derivatives, it has been observed that the introduction of small hydrophobic groups or halogens on the benzene ring can lead to a significant increase in inhibitory potency. For example, in a series of benzenesulfonamide inhibitors of anti-influenza hemagglutinin, derivatives with fluoro or chloro substitutions showed a 3- to 5-fold increase in potency compared to the unsubstituted parent compound. nih.gov Conversely, the introduction of bulkier groups like methyl, methoxyl, or trifluoromethyl generally resulted in reduced activity. nih.gov

Table 1: Effect of Aromatic Ring Substitution on Biological Activity of Benzenesulfonamide Analogues

| Base Compound | Substitution on Benzene Ring | Biological Activity | Reference |

| Benzenesulfonamide analogue | 2,4-difluoro | Potent perforin (B1180081) inhibitor | researchgate.net |

| Benzenesulfonamide analogue | 4-fluoro | Increased inhibitory potency | nih.gov |

| Benzenesulfonamide analogue | 4-chloro | Increased inhibitory potency | nih.gov |

| N-(pyrazin-2-yl)benzenesulfonamide | 4-amino | Good antitubercular activity (MIC = 6.25 µg/mL) | nih.gov |

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 4-methyl | Improved activity against AChE (IC₅₀ = 8.9 µM) | mdpi.com |

This table is generated based on data from related benzenesulfonamide derivatives to illustrate the principles of SAR.

The position of the nitrogen atom within the pyridine ring is crucial. For example, studies on N-(pyridin-2-yl) and N-(pyridin-3-yl) benzenesulfonamides have shown different biological profiles, indicating that the relative orientation of the nitrogen atom to the sulfonamide linkage affects target binding. researchgate.netnih.gov

Substitutions on the pyridine ring can further modulate activity. The 4-methyl group in this compound likely contributes to the hydrophobic interactions with the target protein. In a study of perforin inhibitors, replacement of the pyridine ring with a benzene ring was detrimental to activity, underscoring the importance of the pyridine nitrogen. researchgate.net However, the introduction of a 4-chloro or 4-fluoro substituent on the pyridine ring maintained potency, while a 4-methoxy group led to a slight loss of activity. researchgate.net This suggests that small, electron-withdrawing groups at the 4-position of the pyridine ring are well-tolerated and can even be beneficial for activity.

Table 2: Influence of Pyridine Ring Modifications on Biological Activity

| Base Compound | Modification on Pyridine Ring | Biological Activity | Reference |

| Pyridine analogue | Replacement with benzene | Detrimental to activity | researchgate.net |

| Pyridine analogue | 4-chloropyridine | Similar potency to lead | researchgate.net |

| Pyridine analogue | 4-fluoropyridine | Similar potency to lead | researchgate.net |

| Pyridine analogue | 4-methoxypyridine | Slight loss of activity | researchgate.net |

| N-(pyridin-2-ylmethyl)sulfamoyl derivative | Ethylene linker to pyridine | Significant antioxidant activity | nih.gov |

This table is generated based on data from related pyridine-containing compounds to illustrate the principles of SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new analogues and for understanding the physicochemical properties that govern their potency.

For benzenesulfonamide and N-(pyridyl)benzenesulfonamide derivatives, various QSAR studies have been conducted to elucidate the key molecular descriptors that influence their biological activities, such as antimicrobial, antidiabetic, and herbicidal effects. nih.govniscpr.res.innih.govwu.ac.thmedwinpublishers.com

Commonly used molecular descriptors in these QSAR models include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: The partition coefficient (logP) is a common descriptor for lipophilicity, which influences a compound's ability to cross cell membranes. niscpr.res.in

QSAR studies on herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown that the biological activity can be effectively improved by optimizing steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields. nih.gov In another study on benzenesulfonamide derivatives with antimicrobial activity, a clear dependency between lipophilicity (logP) and antimicrobial activity was established, where increased lipophilicity led to higher activity. niscpr.res.in

These QSAR models provide a quantitative framework for the SAR observations and guide the design of new this compound analogues with improved biological profiles.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

N-(4-Methyl-2-pyridyl)benzenesulfonamide's biological activity is attributed to its interaction with specific molecular targets. The primary targets identified for the sulfonamide class, to which this compound belongs, are metalloenzymes and key enzymes in essential biosynthetic pathways.

Carbonic Anhydrases (CAs): A principal target for many sulfonamide derivatives is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). mdpi.com These enzymes are crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The sulfonamide moiety is a classic zinc-binding group, allowing compounds like this compound to act as inhibitors. Various isoforms of CAs exist (e.g., CA I, II, IX, XII), and their inhibition is a key mechanism of action for the therapeutic effects associated with sulfonamides. mdpi.comnih.gov The presence of CA IX and CA XII, in particular, has been implicated in some cancerous tumors, making them significant targets for inhibitor development. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS): In microorganisms, a validated molecular target for sulfonamides is dihydropteroate synthase (DHPS). researchgate.netresearchgate.net This enzyme is a critical component of the folic acid biosynthetic pathway, which is essential for the synthesis of nucleotides and certain amino acids. nih.govyoutube.com Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.gov

Enzyme Inhibition Kinetics (e.g., CA, Glx-I)

The inhibitory activity of this compound and related compounds is quantified through kinetic studies, which determine the inhibition constants (Kᵢ). These values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Studies on structurally similar 4-substituted pyridine-3-sulfonamides demonstrate potent inhibition against several human carbonic anhydrase (hCA) isoforms. The mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking catalytic activity. mdpi.com While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the inhibitory activities of analogous pyridine (B92270) sulfonamides against key hCA isoforms provide insight into its expected potency. For instance, certain 4-substituted pyridine-3-sulfonamides have shown Kᵢ values in the nanomolar range against cancer-associated isoforms hCA IX and hCA XII. mdpi.com

No specific data regarding the inhibition of Glyoxalase-I (Glx-I) by this compound was identified in the reviewed sources. The primary focus of enzyme inhibition studies for this class of compounds remains on carbonic anhydrases.

Table 1: Inhibition Constants (Kᵢ) of Representative Pyridine Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) | Selectivity (hCA II/IX) |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |

| Pyridine Sulfonamide Analog 1 | >10000 | 271 | 137 | 201 | 1.98 |

| Pyridine Sulfonamide Analog 2 | 9840 | 800 | 136 | 100 | 5.88 |

| Pyridine Sulfonamide Analog 3 | 7620 | 549 | 93 | 2170 | 5.90 |

Data is illustrative of structurally related pyridine sulfonamides to infer the potential activity profile of this compound. Data sourced from studies on 4-substituted pyridine-3-sulfonamides. mdpi.com

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

The function of this compound is defined by its direct physical interaction with the active sites of its target enzymes. These non-covalent interactions are highly specific.

Interaction with Carbonic Anhydrase: The interaction is anchored by the sulfonamide group. The nitrogen atom of the sulfonamide coordinates to the zinc ion at the bottom of the active site cavity. Additionally, the sulfonyl oxygens form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the enzyme-inhibitor complex. The pyridine and methyl-substituted phenyl rings of the molecule extend into different parts of the active site, where they can form van der Waals and hydrophobic interactions with various amino acid residues, influencing isoform selectivity. mdpi.com

Interaction with Dihydropteroate Synthase: In the DHPS active site, sulfonamides act as substrate analogs. Their structure, particularly the p-aminobenzenesulfonamide core (for related antibacterial sulfonamides), is sufficiently similar to p-aminobenzoic acid (pABA) to allow them to bind to the pABA-binding pocket of the enzyme. nih.gov This competitive binding prevents the condensation of pABA with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP), thereby halting the synthesis of dihydropteroate. nih.govnih.gov

Interference with Metabolic Pathways (e.g., Folic Acid Synthesis, Dihydropteroate Synthase Pathway)

By inhibiting key enzymes, this compound can disrupt entire metabolic pathways essential for cell survival and proliferation.

The most well-documented pathway interference by sulfonamides is the inhibition of folate biosynthesis in microorganisms. nih.gov This pathway is responsible for producing tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids like methionine. nih.govyoutube.com

The mechanism proceeds as follows:

DHPS Inhibition: The sulfonamide competitively inhibits dihydropteroate synthase (DHPS). researchgate.net

Dihydropteroate Depletion: This blockage prevents the formation of 7,8-dihydropteroate (DHP), the immediate precursor for dihydrofolate (DHF). nih.gov

Tetrahydrofolate Deficiency: The resulting shortage of DHF leads to a downstream depletion of tetrahydrofolate (THF). nih.gov

Metabolic Arrest: Without sufficient THF, the cell cannot synthesize the necessary DNA building blocks (purines and pyrimidines) or key amino acids, leading to a cessation of DNA replication, transcription, and translation, ultimately causing bacteriostasis. nih.gov

Cellular Pathway Modulation

The disruption of key enzymatic and metabolic functions by this compound ultimately translates to significant effects at the cellular level, including the modulation of cell cycle and the induction of cell death.

The synthesis of purines and pyrimidines is intrinsically linked to cell cycle progression, specifically the S phase, where DNA replication occurs. By interfering with the folate pathway, sulfonamides deplete the pool of nucleotides available for DNA synthesis. This lack of essential building blocks can induce cell cycle arrest, preventing cells from progressing from the G1 phase to the S phase. While this is a known consequence of antifolate agents, specific cell cycle analysis studies focusing on this compound were not prominent in the reviewed literature.

Apoptosis, or programmed cell death, is a controlled process characterized by distinct morphological features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov The induction of overwhelming metabolic stress is a known trigger for apoptosis.

The mechanisms by which this compound could induce apoptosis are linked to its primary biological actions:

Metabolic Deprivation: The inhibition of the folate pathway leads to a state of metabolic crisis that can trigger the intrinsic pathway of apoptosis. The lack of essential metabolites can lead to cellular damage and the activation of pro-apoptotic proteins. nih.gov

Carbonic Anhydrase Inhibition: In cancer cells, inhibition of tumor-associated CAs (like CA IX and XII) disrupts pH regulation. These enzymes help maintain an alkaline intracellular pH and an acidic extracellular environment, which is favorable for tumor growth. Inhibition of these CAs can lead to intracellular acidification, creating a cellular environment that is non-conducive to survival and can trigger apoptosis. mdpi.com

The process of apoptosis involves a cascade of enzymes called caspases. Cellular stress can lead to the release of cytochrome c from the mitochondria, which activates this caspase cascade, ultimately leading to the systematic dismantling of the cell. nih.gov While this is a plausible mechanism, detailed studies confirming the specific apoptotic pathways modulated by this compound are required.

Preclinical and Pharmacological Research of N 4 Methyl 2 Pyridyl Benzenesulfonamide and Analogues

In Vitro Pharmacological Evaluation

The in vitro assessment of N-(4-Methyl-2-pyridyl)benzenesulfonamide and its analogues involves a variety of cell-based and biochemical assays to determine their biological activity and potential as therapeutic agents.

Cell-Based Assays (e.g., Cellular Uptake, Growth Inhibition)

Cell-based assays are crucial for evaluating the effects of compounds on whole cells. For sulfonamide derivatives, these assays often focus on anticancer and antimicrobial properties.

Studies on related benzenesulfonamide (B165840) compounds have demonstrated significant growth inhibition against various human cancer cell lines. For instance, a series of novel 4-(pyrazolyl)benzenesulfonamide ureas were evaluated for their antiproliferative activity against the NCI-60 human tumor cell line panel. One of the lead compounds, SH7s , exhibited broad-spectrum activity with a mean growth inhibition (GI50) value of 3.5 µM across all cell lines. In cotreatment regimens under hypoxic conditions, SH7s enhanced the efficacy of conventional chemotherapeutic agents in HCT-116 colorectal cancer cells.

Similarly, novel 4-(2-methylacetamide)benzenesulfonamide derivatives were found to be active against various cancerous cells while showing no cytotoxic effects on normal cells. Another study on benzenesulfonamide-substituted imidazoles identified compounds that showed potent inhibition in a luciferase reporter assay using HaCaT cells.

In the context of antimicrobial activity, N-pyridin-3-yl-benzenesulfonamide demonstrated notable antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. A series of N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide were also synthesized and evaluated for their antibacterial activity, showing moderate inhibitory effects.

Below is a representative data table illustrating the kind of growth inhibition data obtained for analogous compounds.

| Compound ID | Cancer Cell Line | Assay Type | GI50 (µM) |

| SH7s | NCI-60 Panel (Mean) | SRB Assay | 3.5 |

| Compound 3 | Various Cancer Cells | Cytotoxicity Assay | Active |

| Compound 4 | Various Cancer Cells | Cytotoxicity Assay | Active |

| Compound 5 | Various Cancer Cells | Cytotoxicity Assay | Active |

| Compound 6 | Various Cancer Cells | Cytotoxicity Assay | Active |

Biochemical Enzyme Assays

Biochemical assays are employed to investigate the interaction of compounds with specific molecular targets, such as enzymes. Sulfonamides are a well-known class of enzyme inhibitors.

A primary target for many benzenesulfonamide derivatives is the enzyme family of carbonic anhydrases (CAs). Novel 4-(pyrazolyl)benzenesulfonamide ureas showed potent inhibitory activity against human carbonic anhydrase isoforms IX and XII, with inhibition constants (KI) in the nanomolar range. For compound SH7s , the KI values were 15.9 nM for hCA IX and 55.2 nM for hCA XII.

Another important class of enzymes targeted by sulfonamide analogues are protein kinases. A series of benzenesulfonamide-substituted imidazoles were evaluated for their inhibitory activity against transforming growth factor-beta type 1 receptor (ALK5) kinase. Two compounds, 4-[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide and 4-[5-(6-ethylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-ylmethyl]benzenesulfonamide, demonstrated over 90% inhibition of ALK5 at a concentration of 0.5 µM.

The following table summarizes representative enzyme inhibition data for analogous compounds.

| Compound ID | Target Enzyme | Inhibition Constant (KI) / % Inhibition |

| SH7s | hCA IX | 15.9 nM |

| SH7s | hCA XII | 55.2 nM |

| 4-[5-(6-methylpyridin-2-yl)-... | ALK5 | >90% at 0.5 µM |

| 4-[5-(6-ethylpyridin-2-yl)-... | ALK5 | >90% at 0.5 µM |

In Vivo Efficacy Studies (utilizing appropriate animal models)

Following promising in vitro results, in vivo studies in animal models are conducted to assess the efficacy of drug candidates in a living organism. For sulfonamide derivatives, these studies have been performed in models of cancer and diabetes.

For example, novel thiazolidin-4-one benzenesulfonamide hybrids were evaluated for their anti-diabetic activity in rats. One compound, 9i , when administered to streptozotocin-induced diabetic rats, improved insulin (B600854) secretion and sensitivity, and showed a better anti-diabetic profile than the reference drug pioglitazone. It also ameliorated diabetic complications by improving liver and kidney function and reducing oxidative stress.

In oncology, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, which are prodrugs bioactivated by the CYP1A1 enzyme, were studied in female mouse models for their antitumor activity. These compounds are designed to release their active antimitotic metabolites selectively within breast cancer cells.

Drug Metabolism and Biotransformation

Understanding how a compound is metabolized is a critical component of preclinical research. This involves identifying the metabolites and the biochemical pathways involved in their formation.

Metabolite Identification and Characterization

The biotransformation of drugs typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

For sulfonamides and related nitrogen-containing heterocyclic drugs, common metabolic reactions include hydroxylation, N-oxidation, and N-dealkylation. For instance, the metabolism of fenebrutinib, a drug containing a pyridine (B92270) ring, results in metabolites formed through hydroxylation of the pyridine moiety and N-dealkylation. The active metabolites of the kinase inhibitor midostaurin (B1676583) are formed via O-demethylation and hydroxylation.

Elucidation of Biotransformation Pathways (e.g., N-hydroxysulfonamide formation)

The elucidation of biotransformation pathways helps in understanding the clearance mechanisms and potential for drug-drug interactions. The cytochrome P450 (CYP) family of enzymes plays a major role in the phase I metabolism of many drugs.

A key biotransformation pathway for some sulfonamides is N-hydroxylation. For example, the biotransformation of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide was studied in rats and rabbits, leading to the identification of N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide as a metabolite. This N-hydroxymetabolite was found to be unstable and could decompose to form other products. Such reactive metabolites can sometimes be associated with adverse effects.

Early Safety and Toxicity Profiling

While specific comprehensive toxicological data for this compound is limited in publicly available literature, the safety profiles of structurally related benzenesulfonamide analogues provide valuable insights into the potential toxicities of this class of compounds. These studies often focus on cytotoxicity, genotoxicity, and systemic toxicity in animal models.

A study on novel 4-(2-methylacetamide)benzenesulfonamide derivatives, which share the core benzenesulfonamide structure, evaluated their in vitro cytotoxicity. The research indicated that some of these compounds were active against cancerous cells without exhibiting cytotoxic effects on normal cells. nih.gov

In another study, a series of benzenesulfonamide analogues were synthesized and evaluated for their anti-glioblastoma activity. One of the lead compounds, AL106, demonstrated less toxic effects in non-cancerous cells compared to the chemotherapeutic agent cisplatin. nih.gov Specifically, at a 10 μM concentration, AL106 resulted in less than 10% growth inhibition in non-tumorous MEF cells, while showing approximately 40% growth inhibition in U87 glioblastoma cells. nih.gov This suggests a degree of selectivity for cancer cells, which is a desirable characteristic in the development of new therapeutic agents.

The safety data sheet for a related compound, N-Isopropyl-4-methylbenzenesulfonamide, indicates that it is considered hazardous, causing skin irritation. fishersci.com Standard precautionary measures are advised, such as avoiding contact with skin and eyes and ensuring adequate ventilation during handling. fishersci.com

Furthermore, in vivo toxicity of some azobenzenesulfonamide derivatives was assessed using the Galleria mellonella larva model. The results showed no toxicity for the tested compounds at the evaluated concentrations, indicating a favorable preliminary safety profile in this model. mdpi.com

It's important to note that the toxicological properties of many novel compounds are not fully investigated in the early stages. The available data for benzenesulfonamide analogues suggest that the toxicity profile can vary significantly based on the specific substitutions on the core structure. Therefore, a thorough and specific toxicological evaluation of this compound is essential.

Below are interactive data tables summarizing the available toxicity data for some benzenesulfonamide analogues.

Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Analogues

| Compound | Cell Line | Assay | Results | Source |

| 4-(2-methylacetamide) benzenesulfonamide derivatives | Cancerous and Normal cells | Cytotoxicity Assay | Active against cancerous cells, no cytotoxic effects on normal cells. | nih.gov |

| AL106 | U87 (Glioblastoma) | Trypan Blue Exclusion | ~40% growth inhibition at 10 µM. | nih.gov |

| AL106 | MEF (Non-cancerous) | Trypan Blue Exclusion | <10% growth inhibition at 10 µM. | nih.gov |

Table 2: In Vivo Toxicity of Benzenesulfonamide Analogues

| Compound | Animal Model | Route of Administration | Observed Effects | Source |

| Azobenzenesulfonamide derivatives (4c, 4e, 5c, 5f) | Galleria mellonella larvae | Not specified | No toxicity observed at tested concentrations. | mdpi.com |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like N-(4-Methyl-2-pyridyl)benzenesulfonamide, DFT calculations provide fundamental insights into geometry, electronic properties, and reactivity.

An electronic structure analysis using DFT would typically reveal the distribution of electron density and the nature of the chemical bonds within the this compound molecule. For related sulfonamides, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations (using methods like B3LYP with a 6-31G(d,p) basis set) have been used to optimize the molecular geometry and reproduce structural parameters that align well with experimental X-ray diffraction data. nih.gov This type of analysis confirms the stability of the molecular conformation, such as the dihedral angles between the aromatic rings, and provides a foundation for all other computational predictions. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. ndl.gov.in

In studies of similar sulfonamides, the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO is found on the pyridine (B92270) or another heterocyclic ring. mdpi.com This distribution indicates that an electronic charge transfer can occur from the sulfonamide part to the heterocyclic ring. nih.govmdpi.com The specific energy values for this compound are not available, but this general pattern is expected.

Table 1: Illustrative Frontier Molecular Orbital Energies (Based on Related Compounds) This table is for illustrative purposes only, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | N/A | Highest Occupied Molecular Orbital; electron-donating capacity. |

| LUMO | N/A | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-deficient regions, susceptible to nucleophilic attack).

For sulfonamide derivatives, MEP maps often show the most negative potential around the oxygen atoms of the sulfonyl group (SO2) and the nitrogen atom of the pyridine ring, identifying them as likely sites for electrophilic interaction and hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amine group and the aromatic rings typically show positive potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to understand and predict ligand-protein interactions.

Docking studies on sulfonamide derivatives reveal how they bind within the active site of a target protein. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and metal coordination. For instance, in studies of sulfonamides targeting carbonic anhydrase, the sulfonamide group commonly coordinates with a zinc ion in the active site, and forms crucial hydrogen bonds with amino acid residues like Thr199. Other interactions, such as π-π stacking between the aromatic rings of the ligand and residues like Tryptophan, are also frequently observed. While this compound has been evaluated for antibacterial activity, the specific proteins it targets and its interaction patterns have not been detailed in available docking studies.

Molecular docking predicts the most stable binding pose (mode) of a ligand and estimates its binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, docking studies of various benzenesulfonamide derivatives against carbonic anhydrase isoforms have reported docking scores ranging from -7.4 to -9.8 kcal/mol. These scores help rank potential drug candidates and predict their potency. Without specific docking studies for this compound, its binding modes and affinities against relevant biological targets remain speculative.

Table 2: Illustrative Molecular Docking Results (Based on Related Compounds) This table is for illustrative purposes only, as specific data for this compound is not available.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Carbonic Anhydrase II | N/A | Thr199, Zn(II) | Hydrogen Bond, Metal Coordination |

| Acetylcholinesterase | N/A | Trp84, Tyr121 | π-π Stacking, Hydrogen Bond |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound and its interactions with its environment, such as a biological receptor, providing a level of detail that is often unattainable through experimental methods alone.

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to its structural class—benzenesulfonamide derivatives. These simulations are particularly valuable in the context of drug design, where this class of compounds is known to inhibit enzymes like carbonic anhydrase. tandfonline.com

In a typical MD simulation study of a benzenesulfonamide derivative, the compound (ligand) is placed in the active site of a target protein. tandfonline.com The entire system, including the protein, the ligand, and surrounding water molecules, is then simulated for a set period, often on the scale of nanoseconds. tandfonline.com Throughout the simulation, the trajectory, forces, and energies of every atom are calculated. This data provides insights into:

Binding Stability: Researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of their complex. A stable complex is indicated by a low and non-fluctuating RMSD value over the course of the simulation. tandfonline.com

Key Interactions: MD simulations can reveal the specific amino acid residues in the protein's active site that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For benzenesulfonamides, a critical interaction involves the sulfonamide group coordinating with the zinc ion present in the active site of carbonic anhydrases. tandfonline.commdpi.com

Conformational Changes: The simulation can show how the ligand and protein adjust their shapes to accommodate each other, a concept known as "induced fit." It can also highlight the flexibility of different parts of the molecule, such as the rotation of the phenyl ring. tandfonline.com

These simulations help to rationalize the binding affinity and selectivity of a compound and provide a theoretical foundation for designing more potent and selective inhibitors. tandfonline.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for development as a therapeutic agent, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, allowing for the early identification of compounds with unfavorable characteristics, thereby reducing the time and cost of drug discovery. nih.govmdpi.com

For this compound, a full, experimentally verified ADMET profile is not publicly available. However, in silico tools are routinely used to predict the ADMET properties of novel benzenesulfonamide derivatives. nih.govnih.govtandfonline.com These predictions are based on the compound's structure and are calculated using various software platforms that employ quantitative structure-property relationship (QSPR) models.

The types of parameters typically evaluated in an in silico ADMET study are presented in the table below. It is important to note that the data in this table is representative of a typical ADMET analysis for a small molecule and does not represent experimentally verified data for this compound.

| ADMET Parameter | Description | Typical Predicted Property for Drug-Like Sulfonamides |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | Number of electronegative atoms (O, N). | < 10 |

| Aqueous Solubility (LogS) | Prediction of solubility in water. | Good to moderate |

| Human Intestinal Absorption | Percentage of the compound absorbed through the human intestine. | High |

| Blood-Brain Barrier (BBB) Permeability | Likelihood of the compound crossing the BBB. | Varies based on specific structure |

| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicted as non-inhibitor |

| AMES Toxicity | Prediction of the compound's potential to be mutagenic. | Predicted as non-mutagenic |

These predictive studies are crucial for prioritizing which newly synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing. researchgate.net

Future Directions and Therapeutic Perspectives

Design and Development of Novel Therapeutic Agents

The core structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide serves as a valuable starting point, or "scaffold," for medicinal chemists to design and synthesize new and more effective therapeutic agents. The process often involves structural optimization and the application of methodologies like fragment growth to enhance the potency and selectivity of the lead compound.

Researchers have successfully utilized similar benzenesulfonamide (B165840) and pyridine-sulfonamide cores to develop inhibitors for a range of therapeutic targets. For instance, by modifying a benzenesulfonamide scaffold, potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, were developed. rsc.orgnih.gov The initial lead compound, N-(1H-indazol-6-yl)benzenesulfonamide, was systematically modified to produce highly effective inhibitors. rsc.orgnih.gov One such derivative, compound K22, demonstrated significant PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM and anti-proliferative effects against breast cancer cells. rsc.orgnih.gov

Similarly, the synthesis of novel pyridine-based sulfonamides incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties has yielded compounds with antiviral and enzyme-inhibiting properties. acs.org These examples underscore the potential of using the this compound structure as a template for creating new drugs with applications in oncology, virology, and beyond. The strategy involves synthesizing a library of derivatives by introducing different chemical groups at various positions on the pyridine (B92270) and benzene (B151609) rings to improve their interaction with biological targets.

Table 1: Examples of Therapeutic Agents Developed from Sulfonamide Scaffolds

| Core Scaffold | Developed Inhibitor | Therapeutic Target | Reported Activity |

|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide | Compound K22 | PLK4 | IC₅₀ = 0.1 nM rsc.orgnih.gov |

| Pyridine-based sulfonamide | Compound 15d | Hsp90α | IC₅₀ = 4.48 μg/mL acs.org |

| Thiazolone-benzenesulfonamide | Compound 4g | Carbonic Anhydrase IX | IC₅₀ = 2.55 μM (MCF-7 cells) rsc.org |

| Salicylamide-based benzenesulfonamide | Compound 40 | Influenza Hemagglutinin | EC₅₀ = 86 nM nih.gov |

Strategies to Combat Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of many diseases, including infections and cancer. For therapies derived from this compound, resistance could emerge through various mechanisms. These can be intrinsic, where an organism naturally possesses features that confer tolerance, or acquired, where a previously sensitive strain develops resistance, often due to prolonged treatment. nih.gov

Common resistance mechanisms include:

Target Modification: Alterations in the biological target, such as mutations in an enzyme's active site, can prevent the drug from binding effectively. For example, in the case of macrolide antibiotics, mutations in the 23S ribosome can render the drugs ineffective. nih.gov

Decreased Drug Uptake: Changes in the cell membrane, such as the loss of specific porins in bacteria, can reduce the permeability of the cell to the drug, thereby lowering its intracellular concentration. nih.gov

Increased Drug Efflux: Cells can develop or upregulate pumps that actively transport the drug out of the cell, preventing it from reaching its target.

Biofilm Formation: Microorganisms can form biofilms, which are communities of cells encased in a protective matrix. This matrix can act as a physical barrier, preventing drugs from reaching the cells within. nih.gov

To combat these mechanisms, strategies could involve designing derivatives of this compound that are less susceptible to these resistance pathways. This might include creating molecules that bind to different sites on the target, are not recognized by efflux pumps, or can penetrate biofilms more effectively.

Exploration of Combination Therapies

Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome resistance, and reduce toxicity. A drug based on the this compound scaffold could potentially be used in combination with other treatments.

Research on related compounds has shown the promise of this approach. For example, certain pyridine-based sulfonamides have been shown to work synergistically with the antiviral drug acyclovir (B1169), achieving a greater reduction in viral load at lower concentrations than when acyclovir is used alone. acs.org In the context of cancer, sulfonamide derivatives that inhibit Carbonic Anhydrase IX (CA IX) have been studied for their ability to act as radiosensitizers. nih.gov The combination of these compounds with gamma-radiation resulted in an increased killing effect on cancer cells. nih.gov Similarly, CAIX inhibitors may enhance the effectiveness of radiotherapy by targeting hypoxic tumor regions. nih.gov These findings suggest that this compound derivatives could be explored in combination with existing antiviral, anticancer, or radiation therapies to improve patient outcomes.

Identification of Novel Biological Targets for Intervention

The benzenesulfonamide moiety is a well-established pharmacophore that interacts with a variety of biological targets. While some targets are well-known, the this compound scaffold may interact with novel or less-explored biological molecules, opening up new therapeutic avenues.

Studies on structurally similar compounds have identified several potential targets:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs. nih.gov Specifically, CA IX is a target in cancer therapy, and various benzenesulfonamide derivatives have been designed to inhibit this enzyme. rsc.orgnih.gov

Heat Shock Protein 90 (Hsp90): This chaperone protein is involved in the stability and function of many proteins required for tumor growth. Pyridine-based sulfonamides have shown inhibitory activity against Hsp90α. acs.org

Polo-like Kinase 4 (PLK4): As a key regulator of cell division, PLK4 is a critical target in oncology. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have proven to be potent PLK4 inhibitors. rsc.orgnih.gov

Influenza Hemagglutinin (HA): Derivatives of benzenesulfonamide have been developed as potent inhibitors of influenza virus fusion by binding to HA. nih.gov

β-Catenin: A novel benzenesulfonamide compound was found to inhibit the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key interaction in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov

Future research could involve screening this compound and its analogues against a wide range of biological targets to uncover new mechanisms of action and therapeutic applications.

Table 2: Potential Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Supporting Evidence from Related Compounds |

|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Cancer | Inhibition by thiazolone-benzenesulfonamides. rsc.org |

| Hsp90α | Cancer, Virology | Inhibition by pyridine-based sulfonamides. acs.org |

| Polo-like Kinase 4 (PLK4) | Cancer | Potent inhibition by N-(1H-indazol-6-yl)benzenesulfonamide derivatives. rsc.orgnih.gov |

| Influenza Hemagglutinin | Infectious Disease | Inhibition of viral fusion by benzenesulfonamide derivatives. nih.gov |

| β-Catenin/Tcf-4 Interaction | Cancer | Inhibition by N-(heterocyclylphenyl)benzensulfonamide. nih.gov |

Investigation into Advanced Drug Delivery Systems

Even a highly potent drug can be ineffective if it cannot reach its target in the body in sufficient concentrations. Advanced drug delivery systems aim to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.gov For a small molecule like this compound, these systems could enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects.

While research on delivery systems for this specific compound is not available, general strategies developed for other small molecules could be applied. These include:

Nanoparticle Formulations: Encapsulating the drug in lipid or polymeric nanoparticles can protect it from degradation, improve its solubility, and allow for controlled release.

Hydrogels: These water-swollen polymer networks can be used for localized and sustained drug delivery.

Functionalized Surfaces: For certain applications, coating medical devices or implants with the drug could provide localized therapeutic effects.

Prodrugs: The molecule could be chemically modified into an inactive "prodrug" form that is converted into the active drug only at the target site, for example, within a tumor environment. The conjugation of CAIX targeting ligands with other agents is one such approach to improve drug accumulation at the tumor site. nih.gov

Investigating these advanced delivery technologies could significantly enhance the therapeutic potential of this compound and its future derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(4-Methyl-2-pyridyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a substituted pyridine derivative with a benzenesulfonyl chloride. For example, sulfonamide formation can be achieved by reacting 4-methyl-2-aminopyridine with benzenesulfonyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions. Reaction optimization includes:

- Temperature control : Room temperature to 80°C, depending on the reactivity of intermediates.

- Stoichiometry : A 1.1–1.2 molar excess of sulfonyl chloride ensures complete conversion of the amine.

- Purification : Flash chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how do they validate structural integrity?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR confirm substituent connectivity (e.g., pyridyl proton shifts at δ 8.2–8.5 ppm and sulfonamide NH at δ ~10 ppm).

- FT-IR : Sulfonamide S=O stretches (1350–1150 cm) and N-H bends (~3300 cm).

- Crystallography :